4-Azido-3-iodo-7-azaindole
Overview
Description
4-Azido-3-iodo-7-azaindole is a chemical compound that belongs to the class of azaindoles, which are heterocyclic compounds containing a nitrogen atom in the indole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-3-iodo-7-azaindole typically involves the functionalization of the 7-azaindole core. One common method includes the introduction of an azido group at the 4-position and an iodine atom at the 3-position. This can be achieved through a series of reactions starting from commercially available 7-azaindole. The process may involve halogenation, followed by azidation using sodium azide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to achieve efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Azido-3-iodo-7-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The azido and iodo groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to form different derivatives.
Cyclization Reactions: The presence of the azido group allows for cyclization reactions to form triazoles.
Common Reagents and Conditions
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) and palladium catalysts are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted azaindoles, triazoles, and other heterocyclic compounds that may exhibit significant biological activities .
Scientific Research Applications
4-Azido-3-iodo-7-azaindole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiproliferative agents
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting protein kinases involved in cancer and other diseases.
Chemical Biology: It serves as a probe in chemical biology for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Azido-3-iodo-7-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
7-Azaindole: The parent compound, which serves as the core structure for various derivatives.
4-Azido-7-azaindole: Similar to 4-Azido-3-iodo-7-azaindole but lacks the iodine atom at the 3-position.
3-Iodo-7-azaindole: Similar but lacks the azido group at the 4-position
Uniqueness
This compound is unique due to the presence of both azido and iodo groups, which provide versatile sites for further functionalization and derivatization. This dual functionality enhances its potential as a scaffold for the development of novel therapeutic agents .
Properties
IUPAC Name |
4-azido-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN5/c8-4-3-11-7-6(4)5(12-13-9)1-2-10-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYZRXFGICUPEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1N=[N+]=[N-])C(=CN2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276280 | |
Record name | 4-Azido-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-63-4 | |
Record name | 4-Azido-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Azido-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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